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Compound of Interest

Compound Name: 4-Fluoromandelic acid

Cat. No.: B1211088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoromandelic acid, a key chiral
building block in the synthesis of pharmaceuticals and other bioactive molecules. This
document details its chemical and physical properties, provides comprehensive experimental
protocols for its synthesis and analysis, and explores its applications in drug development,
including a relevant biological signaling pathway.

Core Properties of 4-Fluoromandelic Acid

4-Fluoromandelic acid is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on
the phenyl ring can enhance the metabolic stability and binding affinity of derivative drug
candidates. It exists as a racemic mixture (DL-4-Fluoromandelic acid) and as individual
enantiomers, (R)- and (S)-4-Fluoromandelic acid. The distinct stereoisomers are critical in the
development of enantiomerically pure pharmaceuticals.

Chemical Identifiers
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. Racemic (DL) 4- (R)-(-)-4-Fluoromandelic

Identifier . . .

Fluoromandelic Acid Acid
CAS Number 395-33-5[1][2] 32222-45-0

2-(4-fluorophenyl)-2- 2R)-2-(4-fluorophenyl)-2-
IUPAC Name ( p_ y_) (2R)-2~( _ p_ yl)

hydroxyacetic acid[1][2] hydroxyacetic acid
Molecular Formula CsH7FO3[1][2] CsH7FO3

p-Fluoromandelic acid, 4- ) )

] (R)-p-Fluoromandelic acid, 4-

Synonyms Fluoro-a-hydroxyphenylacetic

_ Fluoro-D-mandelic acid
acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Fluoromandelic acid.
Note that some values are predicted based on computational models.

Property Value Source
Molecular Weight 170.14 g/mol [3]
Appearance White to pale cream crystals or o
powder

Melting Point 134-140 °C [1]
Boiling Point (Predicted) 3224 +27.0°C N/A
Density (Predicted) 1.425 + 0.06 g/cm3 N/A
pKa (Predicted) 3.17+£0.10 N/A
Solubility Soluble in methanol N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-
Fluoromandelic acid.
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'H NMR Spectroscopy

While a dedicated spectrum for 4-Fluoromandelic acid is not readily available, the expected
IH NMR spectrum in a solvent like DMSO-de would show characteristic signals. Based on the
spectrum of the closely related 4-chloromandelic acid, the expected chemical shifts are: a
singlet for the methine proton (CH-OH) around 5.1 ppm, and multiplets for the aromatic protons
between 7.1 and 7.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad
singlets, with their chemical shifts being concentration and solvent dependent.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.
e SpectraBase Spectrum ID: JDRvIrgBbcj[4]

o Expected Chemical Shifts:

o

C=0 (Carboxylic Acid): ~174 ppm

[¢]

C-OH (Methine): ~72 ppm

[e]

Aromatic C-F: ~162 ppm (with a large *JCF coupling constant)

o

Aromatic C-C: ~136 ppm (ipso-carbon)

o

Aromatic C-H: ~128 ppm and ~115 ppm (showing C-F coupling)

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic functional groups present in the molecule.
e SpectraBase Spectrum ID: FeVcUWSsIFqC[5]
o Key Absorptions (cm™1):

o ~3400 cm~1 (broad): O-H stretch (alcohol and carboxylic acid)

o ~3000-2800 cm~1: C-H stretch (aromatic and methine)
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o ~1700 cm~1: C=0 stretch (carboxylic acid)
o ~1600, ~1500 cm~1: C=C stretch (aromatic ring)

o ~1230 cm~1: C-F stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
e SpectraBase Spectrum ID: Kb5fVrf0z6h (GC-MS)[6]
e Molecular lon (M+*): m/z =170
o Key Fragments:
o m/z = 125: Loss of COOH (formic acid)

o m/z = 97: [CeHaF]* fragment

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of 4-
Fluoromandelic acid.

Synthesis of Racemic (DL)-4-Fluoromandelic Acid

This protocol is adapted from the general synthesis of mandelic acids starting from the
corresponding benzaldehyde.

Reaction Scheme:

e 4-Fluorobenzaldehyde — 4-Fluoromandelonitrile (cyanohydrin formation)
e 4-Fluoromandelonitrile — (DL)-4-Fluoromandelic acid (hydrolysis)
Materials:

¢ 4-Fluorobenzaldehyde
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Sodium cyanide (NaCN)

Sodium bisulfite (NaHSO3)
Concentrated hydrochloric acid (HCI)
Benzene

Ice

Mechanical stirrer, separatory funnel, round-bottom flask, heating mantle, evaporating dish

Procedure:

Cyanohydrin Formation: In a large beaker equipped with a mechanical stirrer, dissolve
sodium cyanide (1.0 eq) in water. Add 4-fluorobenzaldehyde (1.0 eq). While stirring
vigorously, slowly add a saturated solution of sodium bisulfite (1.0 eq). Add cracked ice to the
reaction mixture to maintain a low temperature.

Isolation of Nitrile: A layer of 4-fluoromandelonitrile will separate. Transfer the mixture to a
separatory funnel and separate the organic layer. Extract the aqueous layer with benzene.
Combine the organic layers, evaporate the benzene, and add the residual nitrile to the main
portion.

Hydrolysis: Place the crude nitrile in a large evaporating dish and add concentrated
hydrochloric acid (approx. 1.5 volumes). Allow the hydrolysis to proceed in a fume hood at
room temperature for 12 hours.

Work-up and Purification: Gently heat the mixture on a steam bath to remove excess water
and HCI. Cool the mixture to precipitate a mixture of 4-fluoromandelic acid and ammonium
chloride. Filter the solids. The filtrate can be further evaporated to yield more product.

Purification: The crude product can be purified by extraction with a suitable hot organic
solvent like benzene, followed by crystallization upon cooling.
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Chiral Resolution of (DL)-4-Fluoromandelic Acid

This protocol outlines the separation of the racemic mixture into its constituent enantiomers via
diastereomeric salt formation with a chiral resolving agent.

Materials:

(DL)-4-Fluoromandelic acid

(R)-(+)-a-Methylbenzylamine (or another suitable chiral amine)

Methanol

Ethyl acetate

2 M Hydrochloric acid (HCI)

Buchner funnel, filter paper, crystallization dish
Procedure:

o Diastereomeric Salt Formation: Dissolve the racemic 4-fluoromandelic acid (1.0 eq) in hot
methanol. In a separate flask, dissolve (R)-(+)-a-methylbenzylamine (0.5 eq) in a minimal
amount of methanol.

o Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the
mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the
crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine salt).

« |solation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals
with a small amount of cold methanol to remove the mother liquor containing the more
soluble diastereomer ((S)-acid-(R)-amine salt).

 Liberation of the Enantiomer: Suspend the collected crystals in water and add ethyl acetate.
Acidify the mixture to a pH of 1-2 with 2 M HCI.

» Extraction: Transfer the mixture to a separatory funnel. The protonated (R)-4-
fluoromandelic acid will move to the ethyl acetate layer, while the protonated amine
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remains in the aqueous layer. Separate the layers.

o Final Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter,
and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-4-
Fluoromandelic acid. The (S)-enantiomer can be recovered from the mother liquor from
step 3 by a similar acidification and extraction process.

Assay by Acid-Base Titration

This protocol determines the purity of a 4-fluoromandelic acid sample.
Materials:

e 4-Fluoromandelic acid sample (accurately weighed)

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

Phenolphthalein indicator

Deionized water

Buret, 125 mL Erlenmeyer flask, analytical balance
Procedure:

o Sample Preparation: Accurately weigh approximately 0.15 g of the 4-fluoromandelic acid
sample and transfer it to a 125 mL Erlenmeyer flask.

e Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the acid
completely.

« Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution. The solution should
be colorless.

e Titration: Fill a buret with the standardized 0.1 M NaOH solution and record the initial
volume. Titrate the acid solution with the NaOH, swirling the flask continuously.
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o Endpoint: The endpoint is reached when the first faint, persistent pink color appears. Record
the final volume of NaOH solution used.

 Calculation: Calculate the purity of the 4-fluoromandelic acid using the following formula:
Purity (%) = (Volume of NaOH (L) x Molarity of NaOH (mol/L) x 170.14 g/mol ) / (Mass of
sample (g)) x 100

Applications in Drug Development

4-Fluoromandelic acid is a valuable chiral intermediate in the synthesis of various
pharmaceuticals. While specific blockbuster drugs directly incorporating the 4-fluoro-mandelic
moiety are not prominently documented, its structural analogues are key to important
medicines. For instance, (R)-2-chloromandelic acid is a precursor for the widely used
antiplatelet drug, Clopidogrel. The principles of using a chiral halogenated mandelic acid in
synthesis are well-represented by this example.

Representative Drug Target: The P2Y12 Receptor

Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible
antagonist of the P2Y12 receptor, a chemoreceptor for adenosine diphosphate (ADP) found on
the surface of platelets.

Mechanism of Action:

Activation: ADP, released from dense granules of activated platelets, binds to the P2Y12
receptor.

o G-Protein Coupling: The P2Y12 receptor is coupled to the Gi alpha subunit of a heterotrimeric
G-protein complex.

» Downstream Signaling: Activation of the Gi pathway leads to the inhibition of adenylyl
cyclase, which in turn decreases the intracellular concentration of cyclic AMP (CAMP).

o Platelet Aggregation: The reduction in cAMP levels leads to the activation of the glycoprotein
lIb/llla receptor on the platelet surface, promoting fibrinogen binding and subsequent platelet
aggregation.
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« Inhibition by Clopidogrel: The active metabolite of clopidogrel irreversibly binds to the P2Y12
receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling
cascade that leads to platelet aggregation.[1][2][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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